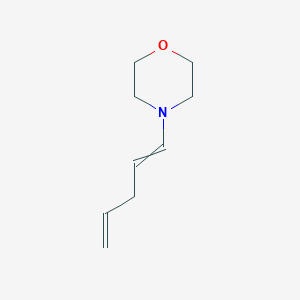
4-(Penta-1,4-dien-1-YL)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Penta-1,4-dien-1-yl)morpholine is a chemical compound that belongs to the class of morpholines, which are heterocyclic amines containing a six-membered ring with both nitrogen and oxygen atoms. This compound is characterized by the presence of a penta-1,4-dien-1-yl group attached to the morpholine ring. Morpholines are widely recognized for their applications in pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Penta-1,4-dien-1-yl)morpholine typically involves the reaction of morpholine with penta-1,4-diene under specific conditions. One common method involves the use of a coupling reaction, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of hydrogenation reactions in the presence of catalysts is a common approach to achieve the desired product with high selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Penta-1,4-dien-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The penta-1,4-dien-1-yl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles such as halogens or alkylating agents are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted morpholines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Penta-1,4-dien-1-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(Penta-1,4-dien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to certain proteins and enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical interactions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Pentadiyne: A structural isomer with similar reactivity but different physical properties.
4-(1-Cyclohexen-1-yl)morpholine: Another morpholine derivative with distinct chemical behavior and applications
Uniqueness
4-(Penta-1,4-dien-1-yl)morpholine is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Properties
CAS No. |
58369-83-8 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-penta-1,4-dienylmorpholine |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h2,4-5H,1,3,6-9H2 |
InChI Key |
LSFFKQLEBWCFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=CN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


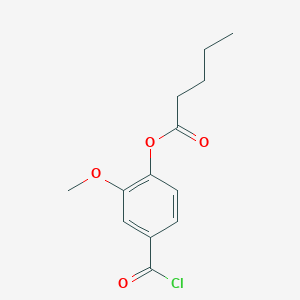
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
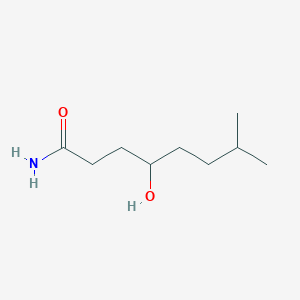
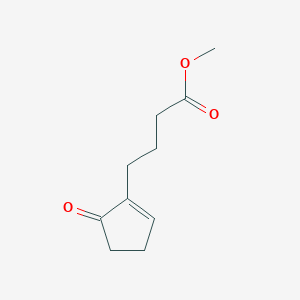
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)


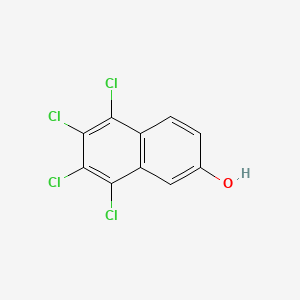
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
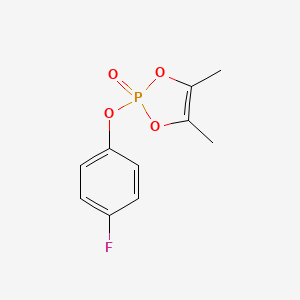
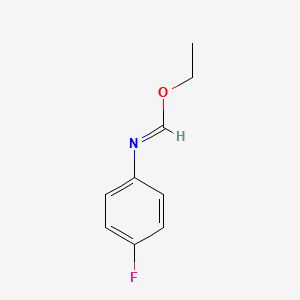
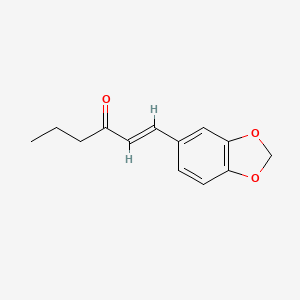
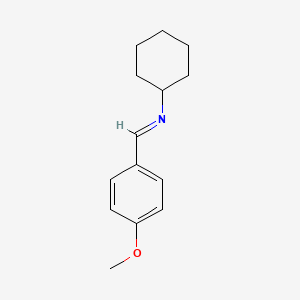
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
